molecular formula C24H22N4O3 B2739775 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941257-91-6

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2739775
CAS No.: 941257-91-6
M. Wt: 414.465
InChI Key: UAIDAOMYRPNRTD-FMIVXFBMSA-N
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Description

This compound features a 1,3-oxazole core substituted at the 4-position with a carbonitrile group, at the 5-position with a 4-benzoylpiperazine moiety, and at the 2-position with an (E)-configured ethenyl group bearing a 4-methoxyphenyl substituent. The oxazole core contributes to rigidity and aromaticity, influencing both electronic properties and metabolic stability.

Properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-30-20-10-7-18(8-11-20)9-12-22-26-21(17-25)24(31-22)28-15-13-27(14-16-28)23(29)19-5-3-2-4-6-19/h2-12H,13-16H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIDAOMYRPNRTD-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The key steps may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the styryl group: This step often involves a Wittig reaction or a Heck coupling reaction.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitriles to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Research indicates that compounds similar to 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile exhibit significant biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antidepressant Effects : The piperazine moiety is often associated with antidepressant activity, indicating potential use in treating mood disorders.
  • Antimicrobial Activity : The oxazole ring structure has been linked to antimicrobial properties, suggesting that this compound may be effective against certain bacterial and fungal strains.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Substitution : The benzoyl group is introduced via acylation reactions.
  • Alkenyl Chain Addition : The methoxyphenyl group is added through a coupling reaction.

Characterization methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds can provide insights into the unique characteristics and potential therapeutic benefits of this compound. Below is a summary table of related compounds:

Compound NameStructure FeaturesUnique Aspects
5-chloro-2-methoxy-N-[5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]pyridin-2-yl]benzenesulfonamideContains piperazine and sulfonamide groupsExhibits different biological activity profile
4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-oneSimilar oxazole structureFocused on antioxidant properties
1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dioneCombines piperazine with triazolePotential anti-cancer activity

Case Studies

Several case studies have documented the applications of this compound:

  • Cancer Research : A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound for drug development in oncology.
  • Neuropharmacology : Investigations into the antidepressant effects of compounds with piperazine rings have shown promise in animal models, leading to further exploration of this compound's efficacy in mood disorders.
  • Microbial Resistance : Research into antimicrobial properties has highlighted the effectiveness of oxazole-containing compounds against resistant strains of bacteria, positioning this compound as a candidate for new antibiotic development.

Mechanism of Action

The mechanism of action of 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Fluorinated Analogs: Substituent Effects

Compound 1 : 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile ()

  • Key Differences :
    • Benzoyl group: Fluorine substitution at the 4-position of the benzoyl ring (vs. unsubstituted benzoyl in the target compound).
    • Substituent at position 2: 4-fluorophenyl (vs. (E)-4-methoxyphenylethenyl).

Compound 2 : 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS 941010-23-7, )

  • Key Differences :
    • Both benzoyl and ethenyl phenyl groups are fluorinated (vs. methoxy in the target compound).
  • Implications :
    • Increased lipophilicity due to fluorine substitution may enhance blood-brain barrier penetration but reduce aqueous solubility.
    • Fluorine’s metabolic stability (resistance to oxidation) could prolong half-life compared to the methoxy group, which is susceptible to demethylation .

Heterocyclic Core Variations

Compound 3: 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile ()

  • Key Differences: Pyrano-pyrazole core (vs. oxazole). Additional amino and methyl substituents.
  • Reduced aromaticity compared to oxazole may influence redox properties and metabolic pathways .

Compound 4: 5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-(methylthio)-1H-pyrazole-4-carbonitrile ()

  • Key Differences :
    • Pyrazole core (vs. oxazole).
    • Thioether and oxadiazole substituents.
  • Implications :
    • Sulfur-containing groups (e.g., methylthio, oxadiazole-thioether) may improve metal-binding capacity but increase susceptibility to oxidative metabolism.
    • The pyrazole core’s hydrogen-bonding sites could enhance target selectivity for enzymes like cyclooxygenases .

Substituent Positioning and Linker Effects

Compound 5 : 5-[2-(4-Acetyloxyphenyl)ethyl]pyrazole-3-carboxylic acid ()

  • Key Differences :
    • Ethyl linker (vs. ethenyl) between the aromatic ring and heterocycle.
    • Acetyloxy group (vs. methoxy).
  • Acetyloxy groups are more labile under basic conditions compared to methoxy, affecting stability .

Biological Activity

The compound 5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS Number: 941257-91-6) is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4O3C_{24}H_{22}N_{4}O_{3}, with a molecular weight of 414.5 g/mol. The structure features a benzoylpiperazine moiety linked to an oxazole ring and a methoxyphenyl group, which may contribute to its biological properties.

PropertyValue
CAS Number941257-91-6
Molecular FormulaC24H22N4O3
Molecular Weight414.5 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Research indicates that compounds with piperazine and oxazole functionalities often exhibit diverse pharmacological effects, including:

  • Antidepressant Activity : The piperazine ring is known for its role in various antidepressant agents. Studies suggest that derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Anticancer Properties : Compounds similar to this structure have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Antidepressant Effects : A study published in Journal of Medicinal Chemistry highlighted that related piperazine derivatives demonstrated significant serotonin reuptake inhibition, suggesting potential use in treating depression .
  • Anticancer Activity : In vitro studies revealed that the compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involved the disruption of mitochondrial function leading to apoptosis .
  • Neuroprotective Effects : Research has indicated that similar compounds can protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases like Alzheimer's .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantSerotonin reuptake inhibition
AnticancerCytotoxicity against cancer cell lines
NeuroprotectiveProtection against oxidative stress

Q & A

Q. What are the common synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including oxazole ring formation via cyclization (e.g., Hantzsch-type reactions), followed by functionalization of the piperazine and styryl groups. Key intermediates, such as the benzoylpiperazine precursor or the styryl-oxazole intermediate, are characterized using 1H/13C NMR and LC-MS to confirm regiochemistry and purity. For example, analogs with similar oxazole-piperazine scaffolds were synthesized via sequential acylation and Suzuki coupling, with intermediates validated by distinct NMR signals (e.g., piperazine NH at δ 3.2–3.5 ppm, oxazole C4-carbonitrile at ~110 ppm in 13C NMR) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic features identify its functional groups?

  • 1H NMR : The E-configuration of the styryl group is confirmed by coupling constants (J = 16 Hz for trans-vinylic protons). The 4-methoxyphenyl group shows a singlet at δ ~3.8 ppm (OCH3) and aromatic protons as doublets (δ 6.7–7.3 ppm).
  • 13C NMR : The oxazole C4-carbonitrile appears at ~110–115 ppm, while the benzoyl carbonyl resonates at ~165–170 ppm.
  • IR : A sharp peak at ~2200–2250 cm⁻¹ confirms the nitrile group.
  • HRMS : Exact mass matching the molecular formula (e.g., C24H21N5O3 requires m/z 427.1644) validates purity .

Q. What in vitro assays are used for preliminary biological activity screening?

Standard assays include:

  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Antimicrobial screening : Broth microdilution to determine MIC values against Gram-positive/negative bacteria. Piperazine-oxazole analogs showed IC50 values of 2–10 μM in cancer models and MICs of 8–32 μg/mL against S. aureus .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxazole cyclization efficiency.
  • Catalysts : Pd(PPh3)4 for Suzuki coupling (styryl group installation) at 80–100°C improves regioselectivity.
  • Workup : Column chromatography with gradient elution (hexane/EtOAc) removes byproducts. For example, adjusting the Pd catalyst loading from 5% to 2% reduced costs without compromising yield (75% → 72%) .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

  • Assay validation : Cross-testing in orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm mechanism.
  • Metabolic stability checks : Incubate compounds with liver microsomes to rule out false negatives due to rapid degradation.
  • Impurity profiling : HPLC-MS to detect trace byproducts (e.g., hydrolyzed nitrile) that may interfere with assays. A study on thiophene-oxazole analogs found that 5% impurity reduced apparent IC50 by 40%, highlighting the need for ≥95% purity .

Q. How is computational modeling used to predict SAR for this compound?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase ATP-binding pockets). The benzoylpiperazine group in analogs showed hydrogen bonding with EGFR kinase (ΔG = −9.2 kcal/mol).
  • QSAR : Hammett plots correlate substituent electronic effects (e.g., methoxy vs. nitro groups) with bioactivity. For example, electron-withdrawing groups on the phenyl ring improved antimicrobial potency by 2-fold .

Q. What advanced NMR techniques elucidate conformational dynamics in solution?

  • NOESY : Identifies spatial proximity between the styryl group and benzoylpiperazine, confirming intramolecular π-π stacking.
  • Variable-temperature NMR : Reveals restricted rotation of the piperazine ring (Δδ > 0.1 ppm at 298 K vs. 323 K). A related compound exhibited two distinct piperazine conformers in DMSO-d6, resolved using 2D EXSY .

Data Analysis and Contradiction Management

Q. How are spectral artifacts distinguished from genuine structural features in NMR?

  • Decoupling experiments : Irradiation of adjacent protons simplifies splitting patterns (e.g., styryl CH=CH).
  • Deuterium exchange : Disappearance of NH signals after D2O shake confirms exchangeable protons. A nitro-substituted analog showed a pseudo-triplet due to coupling with aromatic protons, resolved via COSY .

Q. Why might biological activity vary between batch syntheses, and how is this addressed?

  • Root-cause analysis : Track impurities (e.g., unreacted starting materials) via LC-MS.
  • DoE (Design of Experiments) : Systematic variation of reaction time/temperature identifies critical parameters. One study found that extending acylation time from 4 h to 6 h reduced a key impurity from 8% to <1% .

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